ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate
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Overview
Description
Ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate is a synthetic organic compound with the molecular formula C17H22FNO3 It is characterized by the presence of a fluorophenyl group, an oxocycloheptyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate typically involves the reaction of ethyl carbamate with a suitable fluorophenyl and oxocycloheptyl precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of oxidized carbamate derivatives.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted carbamate derivatives with various functional groups.
Scientific Research Applications
Ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to certain enzymes or receptors, while the oxocycloheptyl group can influence the compound’s overall conformation and reactivity. The carbamate functional group is known to interact with nucleophilic sites in biological molecules, potentially leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Ethyl N-[(2-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
Ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity towards certain biological targets. The oxocycloheptyl group also imparts distinct steric and electronic properties, differentiating it from similar compounds with cyclohexyl or chlorophenyl groups.
Properties
IUPAC Name |
ethyl N-[(2-fluorophenyl)-(2-oxocycloheptyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3/c1-2-22-17(21)19-16(12-8-6-7-10-14(12)18)13-9-4-3-5-11-15(13)20/h6-8,10,13,16H,2-5,9,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUFZUFGJRFXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1CCCCCC1=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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